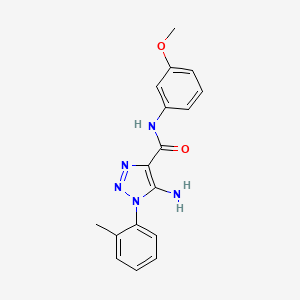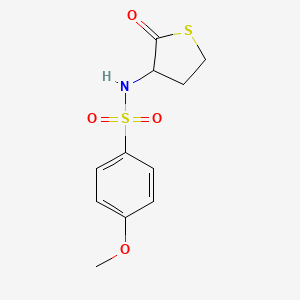
5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as AMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMT is a triazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用机制
The mechanism of action of 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it has been suggested to act through the inhibition of specific enzymes or receptors. 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been suggested to act as a ligand for the GABA receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of neurotransmission. 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been suggested to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance and the transport of carbon dioxide. 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
实验室实验的优点和局限性
5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods and can be purified through recrystallization or chromatography. 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have low toxicity levels, making it safe for use in lab experiments. However, 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has some limitations, including its limited solubility in water and its potential to degrade over time.
未来方向
5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several potential future directions, including its use as a drug delivery system, its exploration as a potential anticancer agent, and its potential use in material science. 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues. 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been explored as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells. Finally, 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been suggested to have potential applications in material science, as it can be used in the synthesis of novel materials.
合成方法
5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods, including the reaction of 3-methoxyaniline, 2-methylbenzyl chloride, and 4-azidotriazole in the presence of a copper catalyst. Another method involves the reaction of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent. The synthesized 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be purified through recrystallization or chromatography.
科学研究应用
5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in different areas of scientific research, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use as a drug delivery system and as a ligand for various receptors. In material science, 5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been explored for its potential use in the synthesis of novel materials.
属性
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-6-3-4-9-14(11)22-16(18)15(20-21-22)17(23)19-12-7-5-8-13(10-12)24-2/h3-10H,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHJFXZMXIFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5050816.png)

![5-ethyl-2-methyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5050841.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5050854.png)
![6-amino-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5050860.png)
![3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)
amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)

![(3aS*,6aR*)-N-allyl-3-[3-(4-methoxyphenyl)propyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5050888.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,2-dimethylbenzene](/img/structure/B5050915.png)


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)